methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate
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Overview
Description
Methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[62102,6]undecan-7-yl]butanoate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This involves cyclization reactions that form the tricyclic structure.
Functional group modifications: Introduction of hydroxy, hydroxyimino, and dibenzamido groups through specific reagents and conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The dibenzamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate involves its interaction with specific molecular targets. The hydroxyimino and dibenzamido groups may interact with enzymes or receptors, modulating their activity. The tricyclic core provides structural stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share some structural similarities and biological activities.
Triazine derivatives: Known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
Methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(11Z)-1,3-dibenzamido-2-hydroxy-11-hydroxyimino-5,9-dithiatricyclo[6.2.1.02,6]undecan-7-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6S2/c1-37-21(32)14-8-13-19-22-23(31-36)27(16-39-22,30-26(34)18-11-6-3-7-12-18)28(35)20(15-38-24(19)28)29-25(33)17-9-4-2-5-10-17/h2-7,9-12,19-20,22,24,35-36H,8,13-16H2,1H3,(H,29,33)(H,30,34)/b31-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBTNQGVJLLTC-UQRQXUALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1C2C(=NO)C(CS2)(C3(C1SCC3NC(=O)C4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC1C2/C(=N\O)/C(CS2)(C3(C1SCC3NC(=O)C4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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